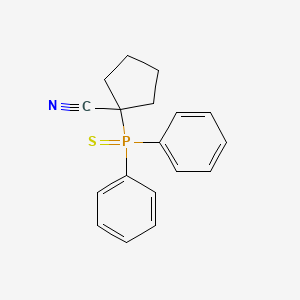

![molecular formula C14H18N2O6S B5578515 N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine and related compounds involves several key steps, including the coupling of benzoyl groups with glycine esters and the introduction of sulfonamide groups. An example includes the synthesis of N-ferrocenoyl glycine methyl ester derivatives through coupling ferrocene carboxylic acid to glycine esters, demonstrating the versatility in synthesizing sulfonamide derivatives from glycine (Gallagher, Kenny, & Sheehy, 1999).

Molecular Structure Analysis

The molecular structure of N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine derivatives can be complex, with various functional groups contributing to their overall properties. The crystal structure of N-(3-nitro- benzoylcarbamothioyl)-glycine, for example, provides insights into the arrangement of atoms and the spatial configuration, which are crucial for understanding the compound's reactivity and interactions (Omotola et al., 2018).

Chemical Reactions and Properties

N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for modification. For instance, Michael addition reactions of chiral glycine Schiff base Ni (II)-complex with 1-(1-phenylsulfonyl)benzene have been explored for asymmetric synthesis, showcasing the compound's reactivity and utility in synthesizing complex molecules (Nagaoka et al., 2020).

Physical Properties Analysis

The physical properties of N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine derivatives, such as solubility and stability, are important for their application in various fields. For example, the synthesis and evaluation of N-acyl derivatives of model sulfonamides have been studied for their potential as prodrug forms, revealing insights into their solubility and stability under different conditions (Larsen, Bundgaard, & Lee, 1988).

Aplicaciones Científicas De Investigación

Cytoprotective Agents and NMDA Receptor Inhibition

One area of application involves the synthesis of compounds acting as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. A study by Buchstaller et al. (2006) explored the synthesis of thieno[2,3-b]pyridinones, demonstrating their potency in inhibiting glycine binding, which is comparable to known NMDA receptor antagonists. These compounds showed potential in protecting against glutamate-induced toxicity in mouse fibroblast cell lines with transfected NMDA receptors, indicating their therapeutic potential in neuroprotective strategies (Buchstaller et al., 2006).

Propiedades

IUPAC Name |

2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-10-2-3-11(14(19)15-9-13(17)18)8-12(10)23(20,21)16-4-6-22-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPGMMKNUEQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)